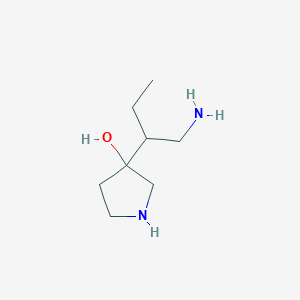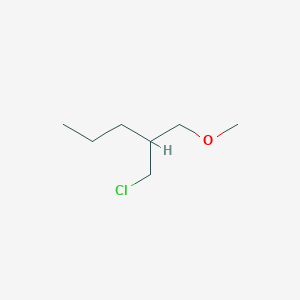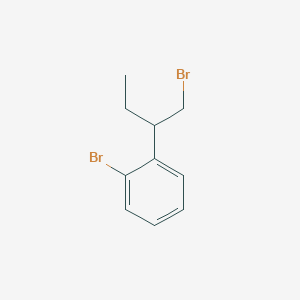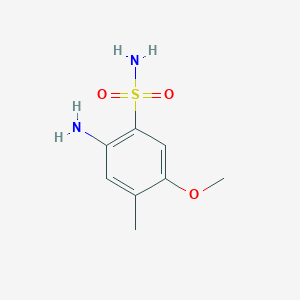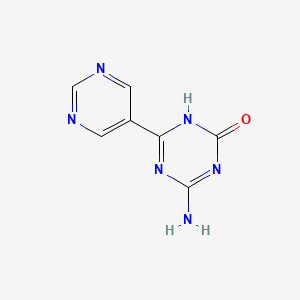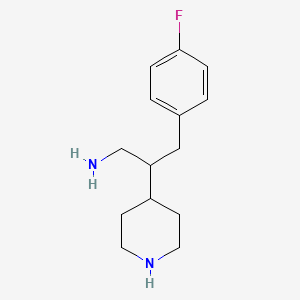
3-(4-Fluorophenyl)-2-(piperidin-4-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-2-(piperidin-4-yl)propan-1-amine is a chemical compound that belongs to the class of phenylpiperidines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of a fluorophenyl group and a piperidine ring in its structure suggests potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(piperidin-4-yl)propan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.
Coupling Reactions: The final step involves coupling the fluorophenyl group with the piperidine ring, often using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-2-(piperidin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce various amine derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: May be used in the production of specialty chemicals or as a precursor in various industrial processes.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-2-(piperidin-4-yl)propan-1-amine would depend on its specific biological targets. Generally, compounds with similar structures may interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-2-(piperidin-4-yl)propan-1-amine: Similar structure with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-2-(piperidin-4-yl)propan-1-amine: Contains a methyl group instead of fluorine.
3-(4-Methoxyphenyl)-2-(piperidin-4-yl)propan-1-amine: Features a methoxy group in place of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-(piperidin-4-yl)propan-1-amine can significantly influence its chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity to certain biological targets.
属性
分子式 |
C14H21FN2 |
|---|---|
分子量 |
236.33 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-2-piperidin-4-ylpropan-1-amine |
InChI |
InChI=1S/C14H21FN2/c15-14-3-1-11(2-4-14)9-13(10-16)12-5-7-17-8-6-12/h1-4,12-13,17H,5-10,16H2 |
InChI 键 |
FFUZHDFZMPBBAF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C(CC2=CC=C(C=C2)F)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


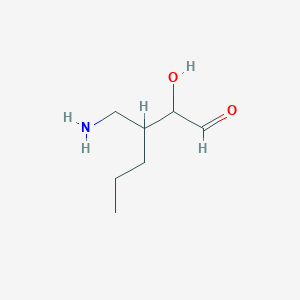
![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
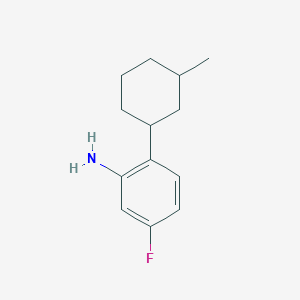
![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
